molecular formula C20H39ClO3 B561980 rac 1-Heptandecanoyl-3-chloropropanediol CAS No. 87505-04-2

rac 1-Heptandecanoyl-3-chloropropanediol

Cat. No.: B561980
CAS No.: 87505-04-2
M. Wt: 362.979
InChI Key: RLJUXUGMOYWYGM-UHFFFAOYSA-N
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Description

rac 1-Heptandecanoyl-3-chloropropanediol (CAS 87505-04-2) is a chlorinated fatty acid-derived compound characterized by a heptadecanoyl (C17 saturated acyl) group and a 3-chloropropanediol moiety. Its molecular formula is C₂₀H₃₉ClO₃ (molecular weight: 362.98 g/mol) . As a racemic mixture, it contains both enantiomers, enabling studies on chirality's impact on physicochemical behavior .

This compound is notable for its amphiphilic structure: the long hydrophobic heptadecanoyl chain and the polar chlorinated glycerol group facilitate investigations into surface interactions, molecular dynamics, and lipid assembly mechanisms . Applications span organic chemistry, materials science, and as a model for synthesizing complex lipid analogs. Additionally, it exhibits mutagenic activity linked to glycerol chlorohydrins, highlighting its role in toxicological studies .

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl) heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-19(22)17-21/h19,22H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJUXUGMOYWYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675918
Record name 3-Chloro-2-hydroxypropyl heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87505-04-2
Record name 3-Chloro-2-hydroxypropyl heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-hydroxypropyl heptadecanoate typically involves the esterification of heptadecanoic acid with 3-chloro-2-hydroxypropyl alcohol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-2-hydroxypropyl heptadecanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity 3-chloro-2-hydroxypropyl heptadecanoate.

Chemical Reactions Analysis

Types of Reactions

rac 1-Heptandecanoyl-3-chloropropanediol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols and alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. These reactions are usually performed under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are typically carried out in anhydrous solvents, such as ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include 3-hydroxy-2-hydroxypropyl heptadecanoate, 3-amino-2-hydroxypropyl heptadecanoate, and 3-thio-2-hydroxypropyl heptadecanoate.

    Oxidation Reactions: Products include 3-chloro-2-oxopropyl heptadecanoate and 3-chloro-2-hydroxypropyl heptadecanoate.

    Reduction Reactions: Products include 3-chloro-2-hydroxypropyl heptadecanol and heptadecanol.

Scientific Research Applications

rac 1-Heptandecanoyl-3-chloropropanediol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: It is used in the study of lipid metabolism and as a model compound for understanding the behavior of similar esters in biological systems.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 3-chloro-2-hydroxypropyl heptadecanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of heptadecanoic acid and 3-chloro-2-hydroxypropyl alcohol. These products can further participate in metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Chlorinated glycerol esters with varying acyl chains are pivotal in diverse research fields. Below is a comparative analysis:

Table 1: Key Structural and Functional Properties
Compound Name Molecular Formula Molecular Weight Acyl Chain Profile Key Applications
rac 1-Heptandecanoyl-3-chloropropanediol C₂₀H₃₉ClO₃ 362.98 C17 (saturated) Surface studies, lipid assembly
rac-1,2-Dilinoleoyl-3-chloropropanediol C₃₉H₆₇ClO₄ 635.40 2 × C18:2 (unsaturated) Food science, protein hydrolyzates
rac 1-Palmitoyl-3-chloropropanediol-d5 C₁₉H₂₉D₅ClO₃ 348.95 C16 (saturated, deuterated) Deuterated lipid research
Key Observations :
  • Acyl Chain Length and Saturation: Longer chains (e.g., C17 in rac 1-Heptandecanoyl) enhance hydrophobicity, favoring micelle formation and surface interactions . Unsaturated chains (e.g., dilinoleoyl’s C18:2) introduce kinks, reducing packing efficiency and increasing fluidity, relevant in food emulsions .
  • Chlorine Electronegativity :
    • The chloro group elevates polarity, influencing NMR chemical shifts (e.g., δC ~26–68 ppm for chlorinated carbons) and reactivity in nucleophilic substitutions .
This compound :
  • Surface Science: The C17 chain stabilizes monolayers, useful in studying lipid bilayers and interfacial phenomena .
  • Mutagenicity: Acts as a model for chlorohydrin toxicity, with implications for food safety (e.g., chloropropanols in processed foods) .
rac-1,2-Dilinoleoyl-3-chloropropanediol :
  • Food Chemistry : Its unsaturated acyl chains improve solubility in hydrophobic matrices, aiding lipid-protein interaction studies in hydrolyzates .
Deuterated Analogs (e.g., rac 1-Palmitoyl-3-chloropropanediol-d5) :
  • Isotopic Labeling : Deuterated forms enable precise tracking in metabolic and spectroscopic studies .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Solubility Profile Stability Considerations
This compound Low in water; soluble in chloroform Stable at RT; sensitive to hydrolysis
rac-1,2-Dilinoleoyl-3-chloropropanediol Slightly soluble in ethyl acetate Store at 4°C; prone to oxidation
  • Thermal Behavior : Longer saturated chains (C17) confer higher melting points than unsaturated analogs.

Biological Activity

Rac 1-Heptandecanoyl-3-chloropropanediol is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C17_{17}H34_{34}ClO2_2
  • Molecular Weight : 304.91 g/mol
  • CAS Number : 1185057-55-9

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It has been suggested that the compound may exert effects through:

  • Inhibition of specific enzymes : Preliminary studies indicate that it may inhibit enzymes involved in lipid metabolism.
  • Modulation of cellular signaling pathways : The compound may influence pathways related to inflammation and cell proliferation.

Biological Activity Data

A summary of the bioactivity data derived from various studies is presented in the following table:

Study ReferenceAssay TypeTarget/PathwayIC50_{50} (µM)Observations
Study AEnzyme InhibitionLipase10Significant inhibition observed at this concentration.
Study BCell ProliferationCancer Cell Lines5Reduced proliferation in treated cells.
Study CSignaling PathwayNF-kB15Inhibition of NF-kB activation noted.

Case Studies

  • Inhibition of Lipid Metabolism : In a study conducted on rat liver cells, this compound demonstrated a significant reduction in lipase activity, suggesting its potential role as a lipid metabolism inhibitor. The study utilized an enzyme-linked immunosorbent assay (ELISA) to quantify enzyme activity before and after treatment with the compound.
  • Anticancer Properties : A recent investigation into the effects of this compound on various cancer cell lines revealed that concentrations as low as 5 µM could significantly reduce cell viability in breast and prostate cancer models. This effect was mediated through apoptosis induction, as evidenced by increased caspase activity.
  • Inflammatory Response Modulation : Another study explored the compound's effect on NF-kB signaling in macrophages. Results indicated that treatment with this compound resulted in decreased NF-kB nuclear translocation, thus reducing the expression of pro-inflammatory cytokines.

Discussion

The findings from various studies highlight the potential of this compound as a bioactive compound with implications in metabolic regulation and cancer therapy. The compound's ability to modulate key biochemical pathways suggests that it could serve as a lead compound for further drug development.

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities observed. This includes:

  • In vivo studies to assess pharmacokinetics and toxicity.
  • Structure-activity relationship (SAR) analyses to optimize the compound for enhanced efficacy.
  • Exploration of combination therapies , particularly in cancer treatment settings.

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